molecular formula C10H9Na4O10P B13412923 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt

5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt

Cat. No.: B13412923
M. Wt: 412.10 g/mol
InChI Key: VRCUPXDHGYAPKX-HXNULDCHSA-J
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Description

5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both carboxyethenyl and phosphonooxy groups attached to a shikimic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt typically involves multi-step organic reactions. One common synthetic route includes the esterification of shikimic acid with carboxyethenyl and phosphonooxy groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The carboxyethenyl and phosphonooxy groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The carboxyethenyl and phosphonooxy groups can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

    Shikimic Acid: The parent compound, which lacks the carboxyethenyl and phosphonooxy groups.

    Phosphoenolpyruvic Acid: A related compound with a phosphonooxy group but different structural features.

    Carboxyethenyl Derivatives: Compounds with similar carboxyethenyl groups but different backbones.

Uniqueness

5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt is unique due to the combination of carboxyethenyl and phosphonooxy groups on a shikimic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications.

Properties

Molecular Formula

C10H9Na4O10P

Molecular Weight

412.10 g/mol

IUPAC Name

tetrasodium;(3R)-5-(1-carboxylatoethenoxy)-4-hydroxy-3-phosphonatooxycyclohexene-1-carboxylate

InChI

InChI=1S/C10H13O10P.4Na/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18;;;;/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6?,7-,8?;;;;/m1..../s1

InChI Key

VRCUPXDHGYAPKX-HXNULDCHSA-J

Isomeric SMILES

C=C(C(=O)[O-])OC1CC(=C[C@H](C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C=C(C(=O)[O-])OC1CC(=CC(C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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